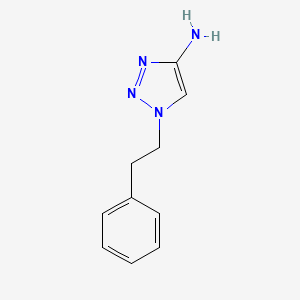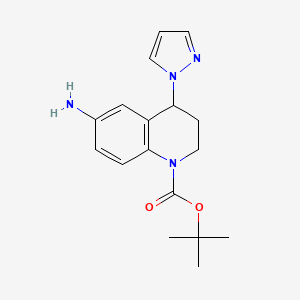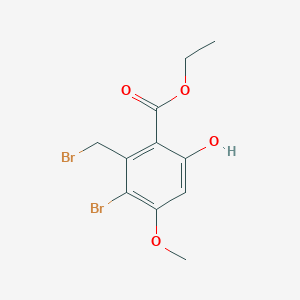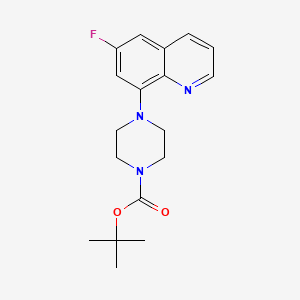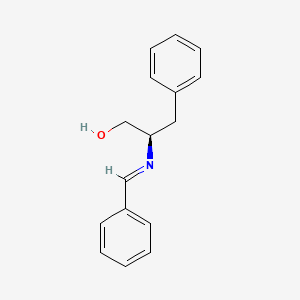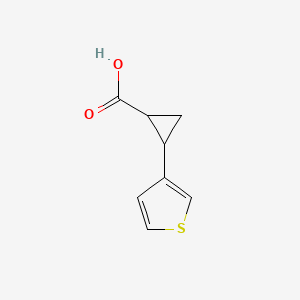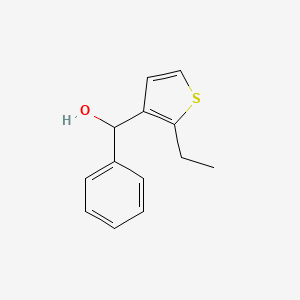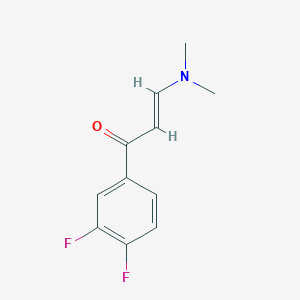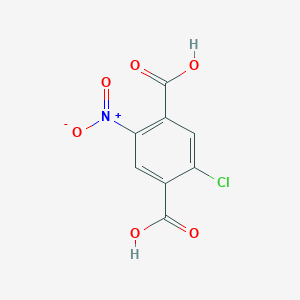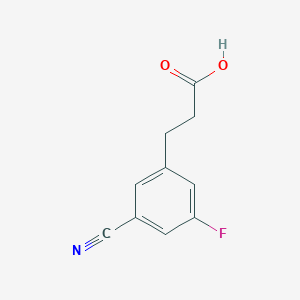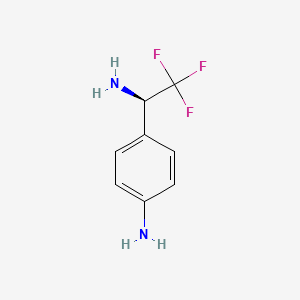
(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chiral compound with a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline typically involves the introduction of a trifluoromethyl group to an aniline derivative. One common method is through the reaction of 4-nitroaniline with a trifluoromethylating agent, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol
- ®-3-(1-Amino-2,2,2-trifluoroethyl)aniline
Uniqueness
®-4-(1-Amino-2,2,2-trifluoroethyl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m1/s1 |
InChI Key |
OBHDPXUAHBSVPI-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
